molecular formula C19H17N3O2S B2595724 5-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)-N-(thiophen-2-ylmethyl)furan-2-carboxamide CAS No. 1172805-37-6

5-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)-N-(thiophen-2-ylmethyl)furan-2-carboxamide

Cat. No.: B2595724
CAS No.: 1172805-37-6
M. Wt: 351.42
InChI Key: YIRDBTSWFVYIJX-UHFFFAOYSA-N
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Description

5-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)-N-(thiophen-2-ylmethyl)furan-2-carboxamide is a complex organic compound that features a unique combination of benzimidazole, thiophene, and furan moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)-N-(thiophen-2-ylmethyl)furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzimidazole Moiety: This step involves the condensation of o-phenylenediamine with a suitable aldehyde or carboxylic acid derivative under acidic conditions to form the benzimidazole ring.

    Attachment of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction, where the benzimidazole derivative reacts with a furan-2-carboxylic acid chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Introduction of the Thiophene Group: The thiophene moiety is typically introduced through a nucleophilic substitution reaction, where a thiophene derivative reacts with the intermediate compound formed in the previous step.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the scalability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and thiophene moieties, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed on the nitro or carbonyl groups present in the compound using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the benzimidazole, thiophene, and furan rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to sulfoxides or sulfones, while reduction of the benzimidazole ring can yield amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, 5-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)-N-(thiophen-2-ylmethyl)furan-2-carboxamide is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its therapeutic potential. Its ability to interact with various biological targets suggests it could be developed into a pharmaceutical agent for treating diseases such as cancer, infections, and inflammatory conditions.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)-N-(thiophen-2-ylmethyl)furan-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter gene expression by interacting with DNA or RNA.

Comparison with Similar Compounds

Similar Compounds

  • 5-((2-methyl-1H-imidazol-1-yl)methyl)furan-2-carboxamide
  • N-(thiophen-2-ylmethyl)furan-2-carboxamide
  • 2-methyl-1H-benzo[d]imidazole

Uniqueness

Compared to similar compounds, 5-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)-N-(thiophen-2-ylmethyl)furan-2-carboxamide stands out due to its combined structural features of benzimidazole, thiophene, and furan rings. This unique combination enhances its chemical reactivity and potential biological activity, making it a versatile compound for various applications.

Properties

IUPAC Name

5-[(2-methylbenzimidazol-1-yl)methyl]-N-(thiophen-2-ylmethyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2S/c1-13-21-16-6-2-3-7-17(16)22(13)12-14-8-9-18(24-14)19(23)20-11-15-5-4-10-25-15/h2-10H,11-12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIRDBTSWFVYIJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1CC3=CC=C(O3)C(=O)NCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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